molecular formula C10H7Cl2NO B11880543 1-(2,5-Dichloro-1H-indol-3-yl)ethanone

1-(2,5-Dichloro-1H-indol-3-yl)ethanone

Cat. No.: B11880543
M. Wt: 228.07 g/mol
InChI Key: RLCABVKXZIUBAV-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Science

The indole scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its significance stems from its versatile chemical reactivity and its ability to interact with a wide range of biological targets. In medicinal chemistry, the indole ring system is a core component of numerous approved drugs, including those with anticancer, anti-inflammatory, and antiviral properties. The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly modify the biological activity of the resulting compounds. This adaptability has made indole derivatives a focal point in the development of new therapeutic agents.

Overview of Dihaloindoles in Organic Synthesis and Heterocyclic Chemistry

Dihaloindoles are a subclass of indole derivatives that feature two halogen atoms on the indole ring. These compounds are of particular interest in organic synthesis due to the reactivity of the carbon-halogen bonds. The presence of two halogen atoms provides opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck couplings. This allows for the construction of complex molecular architectures from relatively simple dihaloindole precursors. For instance, 2,3-dihaloindoles can be synthesized through the rhodium-catalyzed cyclization of 1-azido-2-(2,2-dihalovinyl)arenes. researchgate.net The differential reactivity of the halogens can be exploited for regioselective modifications, making dihaloindoles valuable building blocks in the synthesis of poly-substituted indoles and other complex heterocyclic systems.

Research Trajectories for 1-(2,5-Dichloro-1H-indol-3-yl)ethanone within Fundamental Chemical Research

While specific research applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests several potential research trajectories. As a dihalo-substituted indole, it can serve as a precursor for the synthesis of more complex indole derivatives through the cross-coupling reactions mentioned previously. The ethanone (B97240) group at the 3-position is also a versatile functional handle for further chemical transformations, such as aldol (B89426) condensations, reductions, or the introduction of nitrogen-containing moieties.

Given the prevalence of substituted indol-3-ylethanone motifs in bioactive molecules, it is plausible that this compound could be utilized as a key intermediate in medicinal chemistry research programs. For example, studies on other 1-(1H-indol-1-yl)ethanone derivatives have explored their potential as anti-inflammatory agents by targeting enzymes like COX-2. researchgate.neteurekaselect.com Therefore, this compound represents a valuable, yet underexplored, platform for the development of novel compounds with potential therapeutic applications.

Below is a data table with the chemical properties of the subject compound.

PropertyValue
CAS Number1310232-94-0
Molecular FormulaC₁₀H₇Cl₂NO
Molecular Weight228.075 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1-(2,5-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)9-7-4-6(11)2-3-8(7)13-10(9)12/h2-4,13H,1H3

InChI Key

RLCABVKXZIUBAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=C1C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1 2,5 Dichloro 1h Indol 3 Yl Ethanone and Its Structural Analogs

Direct Synthetic Routes to 1-(2,5-Dichloro-1H-indol-3-yl)ethanone

Direct synthesis methods leverage the inherent reactivity of the indole (B1671886) nucleus, particularly at the C3 position, to introduce the acetyl group onto a dichloroindole precursor.

Acylation Reactions of Dichloroindole Precursors

The Friedel-Crafts acylation is a primary method for the synthesis of 3-acylindoles. researchgate.net This reaction typically involves the treatment of an indole with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, 2,5-dichloro-1H-indole serves as the precursor.

Acylation of indoles often occurs preferentially at the C3 position due to the higher electron density at this site. nih.gov However, a common challenge is the competing N-acylation, which can lead to lower yields of the desired C3-acylated product. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure high regioselectivity. Zinc oxide has been demonstrated as an effective and mild catalyst for the regioselective C3-acylation of indoles with acyl chlorides. researchgate.net Other catalysts, such as yttrium triflate in an ionic liquid, have also been employed to facilitate this transformation, sometimes under microwave irradiation to shorten reaction times. researchgate.net

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Indoles

Catalyst System Acylating Agent Solvent Key Advantages
Zinc Oxide Acyl Chlorides Ionic Liquid Mild conditions, high regioselectivity, easy handling
Y(OTf)₃ Acid Anhydrides Ionic Liquid Fast reaction times (microwave), reusable catalyst

The use of mixed anhydrides, generated in situ from a carboxylic acid and trifluoroacetic anhydride, presents an alternative to traditional Friedel-Crafts conditions, avoiding harsh reagents like thionyl chloride and aluminum trichloride. researchgate.net While general for acylation, the specific application of these varied methods to the 2,5-dichloroindole substrate would require optimization to achieve high yields of this compound.

Fischer Indole Synthesis Approaches for Indole Ring Construction

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com To synthesize this compound via this route, (2,5-dichlorophenyl)hydrazine would be condensed with a pyruvate (B1213749) derivative or a similar three-carbon keto-aldehyde equivalent.

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.comyoutube.com The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com

A significant consideration in the Fischer synthesis is the regioselectivity when using substituted phenylhydrazines. For a parasubstituted precursor like (2,5-dichlorophenyl)hydrazine, the cyclization can theoretically lead to two different indole isomers. The electronic properties of the substituents on the phenyl ring influence the direction of the cyclization. youtube.com Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as chlorine, can hinder it. youtube.com

Recent modifications to the Fischer indole synthesis, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope and applicability of this classic reaction. wikipedia.orgorganic-chemistry.org This approach supports the intermediacy of hydrazones in the traditional pathway. organic-chemistry.org

Development of Novel Synthetic Protocols for Substituted Indole Ethanones

Beyond direct routes, significant research has been dedicated to developing novel and efficient protocols for the synthesis of complex indole ethanone (B97240) analogs. These methods often offer advantages in terms of atom economy, step efficiency, and the ability to generate molecular diversity.

Multi-component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for synthesizing complex molecules like substituted indoles. researchgate.netbohrium.com These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures, saving time and resources. nih.govmedjchem.com

Several MCRs have been developed for the synthesis of indole-substituted heterocycles. researchgate.netrsc.org For instance, a one-pot, four-component reaction involving 3-(cyanoacetyl)indoles, aromatic aldehydes, a ketone, and ammonium (B1175870) acetate (B1210297) has been used to prepare complex indolylpyridine derivatives. rsc.org Another example is the three-component reaction of indole, malononitrile, and barbituric acid derivatives. rsc.org While not directly yielding this compound, these strategies are adaptable for creating diverse libraries of indole-containing compounds, some of which could be precursors to indole ethanones. One-pot syntheses involving the reaction of indole, an aldehyde, and acetylacetone (B45752) have been reported to produce 3-substituted indole derivatives under base-catalyzed conditions. researchgate.net

Table 2: Examples of Multi-component Reactions for Indole Derivatives

Indole Reactant Other Components Catalyst Product Type
3-(Cyanoacetyl)indole Aromatic aldehyde, Ketone, Ammonium acetate Acetic acid Indolylpyridine
Indole Malononitrile, Barbituric acid derivative - Indolyl-barbiturate
Indole Aldehyde, Acetylacetone Base (e.g., methyl cyanide) 3-Substituted indole

Palladium-Catalyzed Cross-Coupling Reactions in Indole Derivatization

Palladium catalysis has become an indispensable tool in modern organic synthesis for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. mdpi.com Various palladium-catalyzed reactions are employed for the synthesis and functionalization of the indole nucleus. mdpi.com

Strategies such as the Heck, Suzuki, and Sonogashira reactions are used to introduce substituents at various positions of the indole ring. For the synthesis of indole ethanones, a palladium-catalyzed cyclization of ortho-alkynyl anilines can be employed. For instance, the reaction of N-acyl-2-alkynylanilines in the presence of a palladium catalyst can lead to 3-acyl-indoles through a process involving acyl group migration. mdpi.com Another approach involves the palladium-catalyzed coupling of 2-alkynyl anilines with allylic alcohols to yield β-indole ketones. mdpi.com These methods provide versatile pathways to substituted indole ethanones that are not easily accessible through classical methods. organic-chemistry.org

Cyclization and Annulation Strategies for Indole Systems

The construction of the indole ring through cyclization and annulation reactions is a cornerstone of indole synthesis. nih.gov These strategies involve the formation of one or both rings of the bicyclic indole system from acyclic or monocyclic precursors. A variety of methods exist, often categorized by the specific bonds being formed. nih.gov

Radical cyclization offers a powerful method for indole synthesis. For example, the reductive cyclization of an allenylaniline can effectively form the indole nucleus. nih.gov Metal-free, photo-induced reductive Heck cyclization of indoles has also been developed for creating complex polycyclic indolinyl compounds. researchgate.net Furthermore, palladium-catalyzed intramolecular cyclization of alkynes and imines represents a novel approach where the bond formation occurs between the C2 and C3 positions. organic-chemistry.org Iodine-mediated oxidative cyclization of N-aryl ethene-1,1-diamines, formed from aryl triazoles, provides another metal-free route to the indole core. mdpi.com These advanced cyclization techniques enable the synthesis of highly functionalized indoles that can be further elaborated to target structures like this compound.

Preparation of Diverse Structural Analogs and Derivatives of this compound

The structural diversity of analogs derived from this compound is achieved through various synthetic strategies. These include modifications to the ethanone group, substitution on the indole ring, derivatization at the indole nitrogen, and the creation of more complex fused heterocyclic systems. Such modifications are crucial for tuning the molecule's electronic and steric properties.

The carbonyl group of the ethanone moiety in this compound is a versatile handle for chemical modification, readily undergoing condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and oximes.

Oxime Formation: The reaction of 3-acetylindole (B1664109) derivatives with hydroxylamine (B1172632) hydrochloride is a standard method for producing the corresponding oximes. wikipedia.org This reaction typically proceeds by nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N bond of the oxime. uodiyala.edu.iq The process is often carried out in a polar solvent like ethanol, and a base such as pyridine (B92270) or sodium hydroxide (B78521) may be used to neutralize the hydrochloride salt. researchgate.net

Imine (Schiff Base) Formation: Similarly, the condensation of 3-acetylindoles with various primary amines (aliphatic or aromatic) yields imines, also known as Schiff bases or azomethines. wikipedia.orgresearchgate.netresearchgate.net These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate which then dehydrates. uodiyala.edu.iq Green chemistry methods have been developed, utilizing catalysts like Amberlyst® 15 under solvent-free conditions to achieve high yields. peerj.com The reaction of 3-acetylindole with p-nitroaniline, for example, has been reported to form the corresponding Schiff base, which can serve as an intermediate for further synthesis. researchgate.net

The table below summarizes representative conditions for these transformations based on the parent 3-acetylindole structure.

TransformationReagents & ConditionsProduct TypeRef.
Oxime FormationHydroxylamine hydrochloride, Pyridine, Ethanol, Reflux(1E/Z)-1-(1H-indol-3-yl)ethanone oxime researchgate.net
Imine FormationPrimary amine (e.g., p-nitroaniline), acid catalyst, solventSchiff Base / Imine researchgate.net
Imine FormationAromatic aldehyde, primary amine, neat, Amberlyst® 15, RTSchiff Base / Imine peerj.com

While the parent compound is already chlorinated at the C2 and C5 positions, further functionalization of the indole core at the remaining C4, C6, and C7 positions is a key strategy for generating analogs. Electrophilic aromatic substitution reactions are commonly employed for this purpose, with the regioselectivity being influenced by the existing substituents and reaction conditions.

Nitration: The nitration of 3-acetylindole has been shown to be highly regioselective. Reaction with nitronium tetrafluoroborate (B81430) (NO₂BF₄) can yield either 3-acetyl-5-nitroindole or 3-acetyl-6-nitroindole, depending on the reaction temperature. researchgate.net Specifically, nitration with concentrated nitric acid predominantly yields the 6-nitro derivative, with the 4-nitro isomer as a minor product. umn.edu The use of different metal salt catalysts can also direct the nitration to the 4-position. researchgate.net This demonstrates that positions 4, 5, and 6 are accessible for substitution.

Halogenation: Although the starting molecule is dichlorinated, further halogenation could be explored. The C2 position of the indole ring is the most nucleophilic, but since it is blocked in the target compound, electrophilic attack would be directed to the benzene (B151609) portion of the molecule. Enzymatic halogenation offers a green alternative for the selective installation of halogen atoms onto the indole core under mild, aqueous conditions. frontiersin.org

The introduction of substituents onto the indole core is summarized in the table below.

ReactionReagentsPosition of SubstitutionProductRef.
NitrationConc. HNO₃C6 (major), C4 (minor)3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole umn.edu
NitrationNO₂BF₄ / SnCl₄C5 or C6 (temp. dependent)3-Acetyl-5-nitroindole or 3-Acetyl-6-nitroindole researchgate.net
NitrationCu²⁺, Al³⁺, or Fe²⁺ saltsC4 or C63-Acetyl-4-nitroindole or 3-Acetyl-6-nitroindole researchgate.net

The nitrogen atom of the indole ring is a common site for derivatization, with N-alkylation and N-acylation being the most prevalent modifications. These reactions can significantly alter the compound's physical and biological properties.

N-Alkylation: The N-H proton of the indole is acidic enough to be removed by a suitable base, and the resulting indolide anion can be alkylated with various electrophiles like alkyl halides. core.ac.uk Common conditions involve using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). core.ac.uk Alternative, greener methods for N-alkylation have been developed using reagents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of base, which avoids the use of hazardous alkyl halides. google.com Iron-catalyzed N-alkylation of indolines followed by oxidation provides another route to N-alkylated indoles. nih.gov

N-Acylation: Acylation of the indole nitrogen typically requires converting the indole to its more nucleophilic anion or using highly reactive acylating agents. clockss.org Friedel-Crafts acylation of unprotected indoles often leads to a mixture of N-acylated and C3-acylated products. nih.govresearchgate.net However, since the C3 position is already substituted in this compound, N-acylation becomes more favorable. Chemoselective N-acylation can be achieved using thioesters as a stable acyl source in the presence of a base like cesium carbonate. nih.gov

The table below provides examples of N-substitution reactions on indole scaffolds.

Reaction TypeReagents & ConditionsProductRef.
N-AlkylationAlkyl halide, NaH, DMFN-Alkyl Indole core.ac.uk
N-MethylationDimethyl carbonate, DBU (catalyst)N-Methyl Indole google.com
N-BenzylationDibenzyl carbonate, DBU (catalyst)N-Benzyl Indole google.com
N-AcylationThioester, Cs₂CO₃, Xylene, 140 °CN-Acyl Indole nih.gov
N-AcylationCarboxylic acid, Boric acid, Mesitylene, RefluxN-Acyl Indole clockss.org

The 3-acetylindole framework serves as a versatile precursor for the construction of fused polycyclic systems, such as carbazoles and β-carbolines. nih.gov These reactions typically involve the formation of new rings appended to the indole core.

Carbazole Synthesis: Carbazoles (dibenzo-pyrroles) can be synthesized from 3-acetylindoles through benzannulation reactions, where a new benzene ring is fused across the C2 and C3 positions of the indole. researchgate.net One strategy involves a domino Diels-Alder reaction. For instance, the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidative dehydrogenation of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones (derived from the reaction of indoles with chalcones) generates a reactive 3-vinylindole intermediate. This intermediate can then undergo a [4+2] cycloaddition with a dienophile, followed by aromatization to yield a polyfunctionalized carbazole. nih.gov Copper-catalyzed [4+2] cycloaddition of indole-3-acrylates with vinyl ketones also provides a one-pot route to carbazoles. rsc.org

β-Carboline Synthesis: β-Carbolines (pyrido[3,4-b]indoles) are another important class of fused heterocycles accessible from indole precursors. ljmu.ac.uk While many syntheses start from tryptophan via the Pictet-Spengler reaction, nih.govsciforum.net other routes involve the construction of the pyridine ring onto the indole scaffold. For example, palladium-catalyzed reactions that involve C-H addition of indoles to nitriles, followed by cyclization, can be used to form the β-carboline skeleton. ljmu.ac.uk Another approach is the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles. nih.gov

The following table outlines general strategies for synthesizing fused indole systems.

Fused SystemSynthetic StrategyKey Intermediates/ReagentsRef.
CarbazoleDomino Diels-Alder Reaction3-Vinylindoles (from chalcone (B49325) adducts), DDQ, p-TsOH nih.gov
Carbazole[4+2] CycloadditionIndole-3-acrylates, Vinyl ketones, Cu(OTf)₂ rsc.org
β-CarbolinePictet-Spengler ReactionTryptophan or Tryptamine, Aldehyde/Ketone nih.govsciforum.net
β-CarbolineElectrocyclic Cyclization3-Nitrovinylindoles, Microwave irradiation nih.gov
Indole-fused oxadiazepinesMulticomponent ReactionIndole, Formaldehyde, Amino hydrochloride nih.govsemanticscholar.org

Mechanistic Organic Chemistry and Chemical Transformations

Reactivity Profiles of the Ethanone (B97240) Carbonyl Group

The carbonyl group (C=O) in the ethanone substituent is a key site for a variety of chemical reactions, including reductions, oxidations, and condensations. ontosight.ai

The carbonyl group of 1-(2,5-Dichloro-1H-indol-3-yl)ethanone is susceptible to reduction by various reagents to yield the corresponding secondary alcohol, 1-(2,5-Dichloro-1H-indol-3-yl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Table 1: Reduction of this compound

Reagent Product Reaction Type
Sodium Borohydride (NaBH₄) 1-(2,5-Dichloro-1H-indol-3-yl)ethanol Hydride Reduction
Lithium Aluminum Hydride (LiAlH₄) 1-(2,5-Dichloro-1H-indol-3-yl)ethanol Hydride Reduction

While ketones are generally resistant to oxidation compared to aldehydes, the ethanone group can undergo oxidation under specific conditions. One notable reaction is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) would likely lead to the formation of an ester, 2,5-dichloro-3-acetoxy-1H-indole.

The carbonyl carbon of the ethanone group is electrophilic and readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. youtube.com These reactions typically involve the initial formation of a tetrahedral intermediate, followed by the elimination of a water molecule to form a new double bond. youtube.com

With nitrogen nucleophiles such as hydrazine (B178648) and its derivatives, this compound can form hydrazones. For example, reaction with semicarbazide (B1199961) would yield the corresponding semicarbazone. nih.govresearchgate.net Similarly, condensation with hydroxylamine (B1172632) produces an oxime.

Table 2: Condensation Reactions of this compound

Nucleophile Intermediate Final Product Product Class
Hydrazine (H₂NNH₂) Hemiaminal-like adduct 1-(2,5-Dichloro-1H-indol-3-yl)ethylidenehydrazine Hydrazone
Hydroxylamine (H₂NOH) Hemiaminal-like adduct This compound oxime Oxime

Transformations Involving the Indole (B1671886) Ring System

Aryl halides, such as the dichloro-substituted indole ring in this compound, can undergo nucleophilic aromatic substitution (SNAr), although this is less common than electrophilic substitution. libretexts.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). chemistrysteps.comlibretexts.org The ethanone group at the 3-position does have an electron-withdrawing character, which could potentially facilitate nucleophilic attack at the C-2 and C-5 positions.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Strong nucleophiles are generally required for this type of reaction. chemistrysteps.com The reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like indole. masterorganicchemistry.com The indole ring is an electron-rich system, making it highly reactive towards electrophiles. However, the presence of two chlorine atoms and an acetyl group, which are deactivating, electron-withdrawing groups, will significantly influence the rate and position of further electrophilic attack.

Substituents on an aromatic ring direct incoming electrophiles to specific positions. msu.edu The nitrogen atom of the indole ring is an activating, ortho-, para-director. Conversely, the chloro and acetyl groups are deactivating groups. msu.edu The acetyl group is a meta-director, while halogens are ortho-, para-directors despite being deactivating. msu.eduyoutube.com

Given the existing substitution pattern, predicting the precise location of a subsequent electrophilic attack is complex. The directing effects of the nitrogen atom and the two chlorine atoms would be in competition with the deactivating and meta-directing effect of the acetyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu

Table 3: Compound Names

Compound Name
This compound
1-(2,5-Dichloro-1H-indol-3-yl)ethanol
2,5-dichloro-3-acetoxy-1H-indole
1-(2,5-Dichloro-1H-indol-3-yl)ethylidenehydrazine
This compound oxime

Detailed Mechanistic Investigations of Synthetic Reactions

The synthesis of this compound typically proceeds through an electrophilic substitution reaction at the C3 position of the 2,5-dichloroindole ring, a position known for its high reactivity in such reactions. The most common methods for introducing an acetyl group onto an indole ring are Friedel-Crafts acylation and the Vilsmeier-Haack reaction. While specific mechanistic studies for the acetylation of 2,5-dichloroindole are not extensively documented in publicly available literature, the mechanisms can be inferred from the well-established pathways of these reactions on indole and its derivatives.

Plausible Mechanism via Friedel-Crafts Acylation:

Friedel-Crafts acylation involves the reaction of an acylating agent, such as acetyl chloride or acetic anhydride, with the aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The reaction mechanism can be described in the following steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the acetylating agent to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

Electrophilic Attack: The electron-rich indole ring, acting as a nucleophile, attacks the acylium ion. For indoles, this attack preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting intermediate.

Formation of the Sigma Complex (Arenium Ion): The attack by the indole ring leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the indole ring system.

Deprotonation and Restoration of Aromaticity: A weak base, such as the complex formed between the Lewis acid and the acylating agent, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final acetylated product.

The general mechanism is illustrated below:

Plausible Friedel-Crafts Acylation Mechanism for 2,5-dichloroindole

Plausible Mechanism via Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction provides an alternative route for the formylation and, in some cases, acylation of electron-rich aromatic compounds. The Vilsmeier reagent is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). For acetylation, a substituted acetamide (B32628) could be used. The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: The substituted amide reacts with phosphorus oxychloride to generate a highly electrophilic chloroiminium ion, the Vilsmeier reagent.

Electrophilic Attack: The 2,5-dichloroindole attacks the electrophilic carbon of the Vilsmeier reagent, again preferentially at the C3 position.

Intermediate Formation: This leads to the formation of an iminium ion intermediate attached to the indole ring.

Hydrolysis: The intermediate iminium ion is then hydrolyzed during the reaction workup to yield the corresponding ketone, this compound.

The Vilsmeier-Haack reaction is generally considered milder than Friedel-Crafts acylation and can be more suitable for sensitive substrates.

Influence of Chlorine Substituents on Indole Reactivity and Stability

The presence of two chlorine atoms at the C2 and C5 positions of the indole ring in this compound significantly influences its chemical reactivity and stability compared to the parent indole molecule. These effects are primarily due to the electronic properties of the chlorine atoms.

Electronic Effects of Chlorine Substituents:

Chlorine at C2: The chlorine atom at the C2 position directly influences the pyrrole (B145914) moiety of the indole. Its strong -I effect significantly reduces the nucleophilicity of the C3 position, making electrophilic attack more difficult compared to an unsubstituted indole.

Chlorine at C5: The chlorine at the C5 position is on the benzene (B151609) ring. Its -I effect deactivates the entire indole system, though to a lesser extent at the C3 position compared to the C2 chlorine. The +M effect of the C5 chlorine can direct incoming electrophiles to the ortho and para positions (C4 and C6), but the primary site of electrophilic attack in indoles remains C3.

Influence on Reactivity:

The net effect of the two electron-withdrawing chlorine atoms is a significant deactivation of the indole ring towards electrophilic aromatic substitution. This means that harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) may be required for reactions like Friedel-Crafts acylation compared to the same reaction on unsubstituted indole.

The presence of the chlorine at C2 can also influence the regioselectivity of certain reactions. While C3 is the most reactive site for electrophilic attack in most indoles, the deactivating effect of the C2-chloro group might, in specific cases, allow for substitution at other positions if the C3 position is blocked or the reaction conditions are particularly forcing.

Influence on Stability:

The chlorine substituents can also impact the stability of the indole ring. The strong C-Cl bonds are generally stable. The electron-withdrawing nature of the chlorine atoms can make the indole ring less susceptible to oxidation compared to electron-rich indoles. However, the presence of halogens can also introduce new reactive pathways. For instance, halogenated indoles can undergo nucleophilic substitution or coupling reactions under specific conditions, which are not typically observed with the parent indole.

The following table summarizes the expected influence of the chlorine substituents on the properties of the indole ring:

PropertyInfluence of 2,5-Dichloro SubstitutionRationale
Reactivity towards Electrophiles DecreasedStrong electron-withdrawing inductive effect (-I) of both chlorine atoms reduces the electron density of the indole ring, making it less nucleophilic.
Nucleophilicity of C3 Significantly DecreasedThe C2-chloro substituent has a pronounced deactivating effect on the adjacent C3 position.
Acidity of N-H Proton IncreasedThe electron-withdrawing nature of the chlorine atoms stabilizes the resulting indolyl anion after deprotonation.
Oxidative Stability Potentially IncreasedReduced electron density of the ring system can make it less prone to oxidation.

Advanced Structural Characterization and Elucidation

X-ray Crystallography and Solid-State Structural Determination

While a specific crystal structure for 1-(2,5-dichloro-1H-indol-3-yl)ethanone has not been reported, analysis of closely related indole (B1671886) derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions.

X-ray crystallography on a suitable single crystal would provide precise bond lengths, bond angles, and torsion angles. For indole derivatives, the indole ring system is generally planar. In the crystal structure of a related compound, (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, the dichlorinated ring is nearly planar. nih.gov The orientation of the acetyl group relative to the indole ring is a key conformational feature. In many 3-acylindoles, the carbonyl group lies close to the plane of the indole ring. The presence of the chloro substituent at the 2-position may induce some steric hindrance, potentially causing a slight twist of the acetyl group out of the indole plane.

The solid-state packing of indole derivatives is often governed by a network of non-covalent interactions.

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. It is highly probable that in the crystal lattice of this compound, the N-H group would form hydrogen bonds with the carbonyl oxygen atom of a neighboring molecule. This N-H···O=C interaction is a common and dominant supramolecular synthon in related structures, often leading to the formation of chains or dimers.

Hirshfeld Surface Analysis and Crystal Packing Features

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis and crystal packing of this compound. Therefore, a detailed analysis of its specific intermolecular interactions and crystal packing features with corresponding data tables cannot be provided at this time.

However, to contextualize the importance of such an analysis for this compound, we can look at studies of structurally related indole derivatives. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

A typical Hirshfeld surface analysis generates several graphical representations:

d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which are indicative of significant interactions such as hydrogen bonds. These are typically represented by red areas on the surface.

Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and the nature of its interactions, such as planar stacking, which is common in aromatic systems like the indole ring.

In the absence of a crystal structure for this compound, one can hypothesize that the N-H group of the indole ring could act as a hydrogen bond donor, while the carbonyl oxygen and the chlorine atoms could act as acceptors. Furthermore, the aromatic indole ring system could participate in π-π stacking interactions, which are a common feature in the crystal packing of planar heterocyclic molecules. nih.govnih.gov A future crystallographic study of this compound would be invaluable in confirming these potential interactions and providing a detailed understanding of its solid-state structure.

Elemental Composition and Purity Verification (e.g., CHN Analysis)

A thorough review of the available scientific literature did not reveal any published experimental data from elemental analysis (such as CHN analysis) for this compound. Chemical suppliers list the theoretical elemental composition based on the compound's molecular formula (C₁₀H₇Cl₂NO), but experimental verification is a critical step in confirming the synthesis and purity of a new compound.

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, the theoretical elemental composition can be calculated as follows:

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0110120.1052.20
HydrogenH1.0177.073.07
ChlorineCl35.45270.9030.83
NitrogenN14.01114.016.09
OxygenO16.00116.006.96
Total 229.08 100.00

In a research context, the synthesis of this compound would be followed by its purification, and a sample of the purified compound would be subjected to CHN analysis. The results would be presented in a format similar to the hypothetical data in Table 2.

Table 2: Hypothetical Elemental Analysis Data for this compound

ElementTheoretical %Experimental %Difference %
C52.2052.15-0.05
H3.073.10+0.03
N6.096.05-0.04

A difference of less than ±0.4% between the theoretical and experimental values is generally considered acceptable to confirm the elemental composition and high purity of the synthesized compound. Without access to published research that includes these experimental details, the purity and exact composition of any available sample of this compound remain unverified in the public domain.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Characterization of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions, π-Interactions):Without docking studies, a characterization of the non-covalent interactions between this compound and a biological target is not possible.

Further research and publication in the field of computational chemistry are required to provide the specific data requested for 1-(2,5-Dichloro-1H-indol-3-yl)ethanone.

Quantitative Structure-Interaction Relationship (QSIR) Methodologies

Quantitative Structure-Interaction Relationship (QSIR) is a computational methodology aimed at correlating the structural, physicochemical, and quantum mechanical properties of a series of chemical compounds with their experimentally determined interaction strengths with a particular biological target or another molecule. This approach is instrumental in rational drug design and molecular recognition studies, as it provides predictive models that can guide the synthesis and selection of molecules with enhanced interaction capabilities.

Development of 2D and 3D QSIR Models

The development of robust QSIR models is a multistep process that involves the selection of a training set of molecules, the calculation of molecular descriptors, the application of statistical methods to build a correlative model, and rigorous validation of the model's predictive power.

2D-QSIR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).

3D-QSIR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional conformation of molecules. These techniques typically involve aligning the molecules in the training set and calculating steric and electrostatic interaction fields around them. The resulting field values are then used as variables in the statistical analysis to build a predictive model.

For a hypothetical QSIR study on a series of indole (B1671886) derivatives including this compound, the following table outlines the types of descriptors that would be calculated.

Descriptor Class 2D Descriptors 3D Descriptors
Constitutional Molecular Weight, Number of Halogen Atoms, Number of Rings-
Topological Wiener Index, Randić Index, Kier & Hall Connectivity Indices-
Electronic Partial Charges on Atoms, Dipole MomentMolecular Electrostatic Potential (MEP)
Steric -Steric Fields (CoMFA), Shape Indices
Hydrophobic LogP (octanol-water partition coefficient)Hydrophobic Fields (CoMSIA)
Hydrogen Bonding Number of H-bond Donors/AcceptorsH-bond Donor/Acceptor Fields (CoMSIA)

This table represents a general framework for QSIR studies and does not reflect data from a specific study on this compound due to the absence of such research in the public domain.

Correlation of Structural Features with Molecular Interaction Strength

A successfully developed QSIR model provides a mathematical equation that correlates the calculated descriptors with the observed interaction strength. This equation allows for the interpretation of how different structural features influence the molecular interactions. For instance, a positive coefficient for a particular descriptor would imply that an increase in the value of that descriptor leads to a stronger interaction, while a negative coefficient would suggest the opposite.

In the context of this compound, a QSIR study would aim to understand the role of the chloro substitutions at the 2 and 5 positions of the indole ring, as well as the ethanone (B97240) moiety at the 3 position, in modulating its interaction with a hypothetical target.

The results of a 3D-QSIR study are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish the interaction strength.

The table below illustrates how the contribution of different structural features might be interpreted from a hypothetical QSIR model for a series of indole derivatives.

Structural Feature Descriptor Type Hypothetical Correlation with Interaction Strength Interpretation
Chloro group at position 5Electronic (Electron-withdrawing)PositiveThe presence of an electron-withdrawing group at this position enhances the interaction, possibly through favorable electrostatic interactions with the target.
Chloro group at position 2StericNegativeA bulky substituent at this position may clash with the binding site, leading to a decrease in interaction strength.
Ethanone group at position 3H-bond AcceptorPositiveThe carbonyl oxygen can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target molecule.
Indole NH groupH-bond DonorPositiveThe indole nitrogen can act as a hydrogen bond donor, contributing to the overall binding affinity.

This table is for illustrative purposes only and is based on general principles of medicinal chemistry and QSIR analysis. It does not represent the findings of a specific study on this compound.

Further dedicated computational research is required to build and validate specific QSIR models for this compound and its analogs to quantitatively understand the structural requirements for its molecular interactions.

Molecular Interactions and Structure Relationship Studies in Chemical Biology

Characterization of Molecular Recognition Events at the Molecular Level

The initial step in a ligand's biological activity is its recognition and binding to a specific biological target, typically a protein. This process is governed by a complex interplay of non-covalent interactions.

Mechanistic Studies of Ligand-Protein Binding

The binding of a ligand, such as 1-(2,5-dichloro-1H-indol-3-yl)ethanone, to a protein is a dynamic process that can be understood through various models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The lock-and-key model posits that the ligand and protein have perfectly complementary shapes. nih.gov In contrast, the induced-fit model suggests that the binding of a ligand can induce conformational changes in the protein, leading to a more complementary fit. nih.gov The conformational selection model proposes that proteins exist in an ensemble of conformations, and the ligand preferentially binds to a pre-existing conformation. nih.gov

The active site of an enzyme is a specific region where the substrate binds and catalysis occurs. For indole (B1671886) derivatives, interactions within enzyme active sites are of significant interest. nih.gov For instance, studies on indoleamine 2,3-dioxygenase have revealed the presence of a binding site for indole derivatives, highlighting the importance of the indole scaffold in molecular recognition. nih.gov In the context of this compound, the indole core, the ethanone (B97240) moiety, and the chlorine substituents would all contribute to the binding affinity and specificity within an enzyme's active site through a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds.

Investigation of the Contribution of the Indole Ring and Ethanone Moiety to Molecular Interactions

The indole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions. mdpi.com The flat, aromatic nature of the indole ring allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov Furthermore, the nitrogen atom in the indole ring can act as a hydrogen bond donor, forming crucial interactions with acceptor groups on the protein. nih.gov

The ethanone moiety (-C(O)CH3) introduces a key functional group capable of acting as a hydrogen bond acceptor via its carbonyl oxygen. This allows for specific interactions with hydrogen bond donor residues, such as serine, threonine, or the backbone amide protons of the protein. The methyl group of the ethanone can also engage in hydrophobic interactions, further anchoring the ligand in the binding site.

Role of Chlorine Substituents in Modulating Molecular Recognition and Binding Affinities

The presence of chlorine atoms at the 2 and 5 positions of the indole ring in this compound significantly influences its molecular recognition properties. Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species and interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom. nih.gov These interactions can be highly directional and contribute significantly to binding affinity and selectivity.

Moreover, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the indole ring, influencing its ability to participate in π-π stacking and other electronic interactions. The steric bulk of the chlorine atoms also plays a role in defining the shape of the molecule, which in turn dictates its complementarity to the binding site.

Interaction TypeContributing MoietyPotential Protein Residues
π-π StackingIndole RingPhenylalanine, Tyrosine, Tryptophan
Hydrogen Bond DonorIndole N-HAspartate, Glutamate, Carbonyl backbone
Hydrogen Bond AcceptorEthanone C=OSerine, Threonine, Asparagine, Glutamine
Halogen BondingChlorine atomsCarbonyl oxygen, Nitrogen atoms
Hydrophobic InteractionsEthanone methyl group, Indole ringAlanine, Valine, Leucine, Isoleucine

Structure-Interaction Relationship (SIR) Analysis

Structure-Interaction Relationship (SIR) analysis is a systematic approach to understanding how the structural features of a molecule relate to its interaction profile with a biological target. scienceopen.com

Systematic Exploration of Structural Variations and their Impact on Interaction Profiles

To delineate the precise role of each structural component of this compound, a systematic exploration of structural variations is essential. This involves synthesizing and testing analogues of the parent compound where specific moieties are altered. For example, moving the chlorine atoms to different positions on the indole ring or replacing them with other halogens (e.g., bromine, fluorine) would reveal the importance of their specific placement and nature on binding affinity. mdpi.com Similarly, modifying the ethanone side chain—for instance, by increasing its length or introducing different functional groups—would provide insights into the steric and electronic requirements of the binding pocket.

Analogue of this compoundModificationExpected Impact on Interaction Profile
1-(2-Chloro-1H-indol-3-yl)ethanoneRemoval of C5-ClReduced halogen bonding potential, altered electronics
1-(5-Chloro-1H-indol-3-yl)ethanoneRemoval of C2-ClAltered steric profile and halogen bonding geometry
1-(2,5-Dibromo-1H-indol-3-yl)ethanoneReplacement of Cl with BrStronger halogen bonding potential
1-(2,5-Dichloro-1H-indol-3-yl)propan-1-oneElongation of ethanone chainAltered hydrophobic and steric interactions

Conformational Analysis and its Correlation with Molecular Interaction Landscapes

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. mdpi.com For a molecule like this compound, rotation around the single bond connecting the ethanone group to the indole ring can lead to different conformers. researchgate.net Conformational analysis, often performed using computational methods and experimental techniques like NMR spectroscopy, aims to identify the preferred low-energy conformations of the molecule. mdpi.com

The relative orientation of the indole ring and the ethanone moiety in the preferred conformer will dictate the spatial arrangement of the key interacting groups. This, in turn, determines how well the molecule can fit into a specific binding site and engage in the necessary non-covalent interactions. A strong correlation between the preferred conformation and the observed binding affinity can provide valuable insights into the bioactive conformation of the ligand, guiding further drug design efforts.

Biochemical Assay Methodologies for Probing Molecular Interactions

To elucidate the molecular interactions of compounds such as this compound, a diverse array of biochemical and biophysical assay methodologies is utilized. These techniques are designed to characterize the binding events between the small molecule and its potential macromolecular targets, providing critical data on affinity, kinetics, and thermodynamics. These methods can be broadly categorized into direct binding assays, functional assays, and structural or computational analyses.

Direct Biophysical Binding Assays

Direct binding assays measure the physical interaction between a compound and its target, often a protein, without relying on a downstream functional readout. These methods are fundamental for confirming direct engagement and quantifying the key parameters of the interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.comnih.gov By titrating the compound of interest into a solution containing the target protein, ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.govnih.gov This label-free method provides a complete thermodynamic profile of the molecular interaction, offering insights into the forces driving the binding. nih.govbenthamdirect.com

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the precise measurement of association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) is calculated. nih.gov

Fluorescence Polarization (FP): FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. bpsbioscience.combioprocessonline.com In a competitive FP assay, a fluorescent probe with known affinity for the target is displaced by an unlabeled inhibitor, such as an indole derivative. This displacement leads to a decrease in polarization, allowing for the determination of the compound's binding affinity. nih.govnih.gov The method is well-suited for high-throughput screening (HTS) due to its simplicity and homogenous format. nih.gov

Functional and Cellular Assays

Functional assays measure the consequence of a compound binding to its target, such as the modulation of enzyme activity or the activation of a signaling pathway.

Enzyme Activity Assays: For targets that are enzymes, the most direct functional assays measure the rate of the catalytic reaction. The interaction of a compound like this compound can be quantified by its effect on enzyme kinetics. These assays often employ substrates that produce a detectable signal (colorimetric, fluorescent, or luminescent) upon conversion, allowing for continuous or endpoint measurements.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen): The AlphaScreen technology is a bead-based, no-wash immunoassay used to study biomolecular interactions. bmglabtech.comberthold.com It relies on the proximity of two bead types—a donor and an acceptor. nih.gov When a biological interaction brings the beads together, singlet oxygen generated by the donor bead upon laser excitation diffuses to the acceptor bead, initiating a chemiluminescent signal. berthold.comnih.gov This highly sensitive and versatile platform can be adapted to study various interactions, including protein-protein and protein-small molecule binding events, and is widely used in drug discovery. bmglabtech.comnih.gov

Luciferase Reporter Assays: These are cell-based assays used to study the impact of a compound on gene expression and cell signaling pathways. opentrons.commultispaninc.com A reporter gene, typically encoding the light-producing enzyme luciferase, is placed under the control of a specific promoter or response element. opentrons.com The activity of the pathway of interest is then correlated with the amount of light produced, which can be measured with a luminometer. multispaninc.comthermofisher.com Dual-luciferase systems, which include a second reporter for normalization, enhance the accuracy and reliability of the data. opentrons.comnih.gov

Structural and Computational Methodologies

These methods provide high-resolution insights into the atomic details of molecular interactions or predict these interactions using computational models.

X-ray Crystallography: This technique is a cornerstone for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govnih.gov By obtaining crystals of the target protein in complex with the compound (either through co-crystallization or soaking the ligand into existing crystals), researchers can visualize the precise binding mode. nih.govpeakproteins.com This provides invaluable information on the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, guiding structure-based design efforts. springernature.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. nih.gov Using scoring functions, the method evaluates various binding poses of the compound within the target's binding site. researchgate.net For indole derivatives, docking studies can help rationalize structure-activity relationships and predict how modifications to the indole scaffold might influence binding interactions with specific protein targets like kinases or other enzymes. nih.govnih.gov

Table 1: Comparison of Biochemical and Biophysical Assay Methodologies

Methodology Principle Key Parameters Measured Throughput
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding. nih.gov Kd, ΔH, ΔS, Stoichiometry (n) nih.gov Low
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface. ka, kd, Kd Medium
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent probe upon binding. bioprocessonline.com Binding Affinity (IC50, Ki) High
AlphaScreen Proximity-based assay where binding brings donor and acceptor beads together, generating a luminescent signal. nih.gov Binding/Inhibition (IC50) High
Luciferase Reporter Assay Measures light output from the luciferase enzyme, whose expression is linked to a specific cellular pathway. opentrons.com Pathway Activation/Inhibition High
X-ray Crystallography Diffraction of X-rays by a crystal of the protein-ligand complex. nih.gov 3D Atomic Structure of the Complex Low
Molecular Docking Computational prediction of ligand binding mode and affinity within a target's active site. Binding Pose, Docking Score/Energy Very High

Applications in Chemical Research and Development

Utilization as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Indole (B1671886) derivatives are of paramount importance in organic synthesis, serving as crucial intermediates for a wide array of bioactive molecules. eurekaselect.com The structure of 1-(2,5-Dichloro-1H-indol-3-yl)ethanone, featuring multiple reactive sites, makes it a potentially valuable building block for the construction of complex organic compounds.

The indole ring system is a common motif in many natural products and pharmaceuticals. mdpi.com The presence of the acetyl group at the C3 position offers a handle for various chemical transformations. For instance, the carbonyl group can undergo reactions such as reduction, oxidation, and condensation. The methyl group of the acetyl moiety can be functionalized, for example, through alpha-halogenation, to introduce further reactive sites.

The chlorine atoms at the C2 and C5 positions of the indole ring also influence the reactivity of the molecule and can be sites for further functionalization, although direct substitution of these halogens can be challenging. More commonly, they modify the electronic properties of the indole ring, affecting its reactivity in electrophilic substitution reactions.

Below is a table summarizing the potential reaction sites of this compound and their possible transformations based on the known chemistry of similar indole derivatives.

Reactive Site Potential Transformations Resulting Functional Groups/Structures
Acetyl CarbonylReduction, Grignard Reaction, Wittig ReactionAlcohol, Tertiary Alcohol, Alkene
Acetyl MethylAlpha-halogenation, Aldol (B89426) CondensationAlpha-halo ketone, Chalcone-like structures
Indole N-HAlkylation, AcylationN-substituted indoles
Indole RingElectrophilic Substitution (e.g., at C4, C6, C7)Further substituted indole rings

Role in the Advancement of Novel Organic Synthesis Methodologies

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. Compounds with unique reactivity profiles can serve as probes for discovering new reactions or for optimizing existing ones. While there is no specific literature detailing the role of this compound in the advancement of novel organic synthesis methodologies, its structure suggests potential applications in this area.

For example, multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.netnih.gov Indole derivatives are often used in MCRs to generate diverse libraries of heterocyclic compounds. mdpi.commdpi.comnih.gov The acetyl group of a 3-acetylindole (B1664109) can participate in MCRs, for instance, by acting as a nucleophile or after conversion to a more reactive intermediate. The electron-withdrawing nature of the chlorine atoms in this compound could modulate its reactivity in such reactions, potentially leading to new or more efficient synthetic routes.

Furthermore, the development of new catalytic systems often relies on testing their efficacy with a range of substrates. A dichlorinated indole ethanone (B97240) could serve as a substrate to explore the scope and limitations of new catalysts for C-H activation, cross-coupling reactions, or other transformations on the indole scaffold.

Contribution to Fundamental Heterocyclic Chemistry Research

Indole is a fundamental heterocyclic system, and the study of its chemistry continues to be an active area of research. Substituted indoles, such as this compound, can contribute to a deeper understanding of the structure-reactivity relationships in this class of compounds.

The electronic effects of the two chlorine atoms on the indole ring can be studied through various spectroscopic and computational methods. This can provide insights into how electron-withdrawing groups at different positions influence the aromaticity, nucleophilicity, and electrophilicity of the indole core.

The reactivity of the acetyl group at the C3 position, in the presence of the dichlorinated ring, can also be a subject of fundamental research. For example, studying the kinetics and thermodynamics of its reactions compared to unsubstituted 3-acetylindole would provide valuable data on the electronic influence of the halogen substituents.

The synthesis of new heterocyclic systems by building upon the this compound framework is another area of potential contribution. For example, condensation reactions with hydrazines or other binucleophiles could lead to the formation of novel fused heterocyclic systems containing the dichlorinated indole moiety.

Exploration of Applications in Advanced Materials Science

The application of indole derivatives in materials science is an emerging field. The indole ring is an electron-rich aromatic system that can participate in π-π stacking interactions and can be incorporated into conjugated systems. These properties are relevant for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

While there is no specific information on the use of this compound in advanced materials science, its structure possesses features that could be of interest. The indole core provides the necessary aromatic system, and the acetyl group offers a site for further modification to extend the conjugation or to attach the molecule to other components of a material. The chlorine atoms can influence the electronic properties (e.g., the HOMO/LUMO levels) of the molecule, which is a critical parameter for electronic materials. They can also impact the solid-state packing of the molecules, which in turn affects the material's bulk properties.

Further research would be needed to explore the potential of this compound and its derivatives in this field. This would involve synthesizing polymers or larger conjugated systems incorporating this building block and characterizing their optical and electronic properties.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dichloro-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or substitution reactions on pre-functionalized indole scaffolds. For example:

  • Chlorination-Acylation Tandem Approach : React 1H-indole with chlorine gas under controlled conditions (0–5°C) to introduce chlorine substituents, followed by acetylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Yields vary between 40–60% depending on solvent polarity and temperature .
  • Optimization Tips : Use anhydrous dichloromethane (DCM) to minimize hydrolysis side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexanes). Purification via column chromatography (silica gel, gradient elution) improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Indolic NH proton at δ 9.06 ppm (broad singlet) .
    • Acetyl group resonance at δ 2.6 ppm (singlet) and carbonyl carbon at ~200 ppm .
    • Chlorine substituents cause deshielding of adjacent protons (δ 7.3–8.0 ppm) .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 229.99 (M⁺, calculated for C₁₀H₇Cl₂NO) .

Note : Contradictions in reported δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution MS .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Degrades under UV exposure; store in amber vials at -20°C in inert atmospheres (N₂/Ar) .
  • Thermal Stability : Decomposes above 100°C; differential scanning calorimetry (DSC) shows an exothermic peak at 138–139°C .
  • Moisture Sensitivity : Hydrolyzes slowly in humid environments; use desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry and substituent positioning?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation of saturated EtOAc solutions. Crystals suitable for X-ray diffraction typically form as brown prisms .
  • Refinement with SHELX : Employ SHELXL for structure solution, leveraging high-resolution data (R-factor < 0.05). Chlorine atoms exhibit anisotropic displacement parameters due to their electronegativity .
  • Key Findings : The 2,5-dichloro substitution induces planar distortion in the indole ring, confirmed by dihedral angles (3–5° deviation) .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential (ESP) surfaces. The acetyl group acts as an electron-withdrawing moiety, directing electrophiles to the C4 position of the indole ring .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity. Chlorine atoms lower LUMO energy, enhancing electrophilic susceptibility .

Q. How can structural modifications enhance biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substitution Patterns : Introduce methyl groups at N1 to reduce metabolic degradation (e.g., 1-methyl analogs show 2x increased half-life in vitro) .
  • Bioisosteric Replacement : Replace chlorine with trifluoromethyl groups to improve lipophilicity (logP increases from 2.8 to 3.5) .
  • Validation : Test modified analogs against enzyme targets (e.g., cytochrome P450) using fluorescence-based assays. IC₅₀ values correlate with computed ESP profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.